2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a synthetic organic compound that features an adamantane moiety, a tert-butoxycarbonyl (Boc) protected amino group, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves the following steps:
Adamantane Functionalization: The adamantane core is functionalized to introduce a suitable leaving group, such as a halide.
Nucleophilic Substitution: The functionalized adamantane undergoes nucleophilic substitution with a glycine derivative to introduce the amino acid moiety.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Acidification: The final step involves acidification to obtain the free carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and further functionalized.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Deprotection using trifluoroacetic acid (TFA) followed by functionalization with various electrophiles.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups on the adamantane moiety.
Reduction: Formation of 2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}ethanol.
Substitution: Formation of various derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of protein-ligand interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate or a drug delivery agent.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, while the Boc-protected amino group could be involved in specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(adamantan-2-yl)acetic acid: Lacks the Boc-protected amino group.
2-(adamantan-2-yl)-2-aminoacetic acid: Lacks the Boc protection.
2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar structure with a propanoic acid instead of acetic acid.
Uniqueness
2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to the combination of the adamantane moiety, Boc-protected amino group, and acetic acid functionality. This combination imparts specific chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
131776-55-1 |
---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 |
Purity |
95 |
Origin of Product |
United States |
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